Home > Products > Screening Compounds P126815 > 4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole
4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole - 338394-01-7

4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

Catalog Number: EVT-3143159
CAS Number: 338394-01-7
Molecular Formula: C10H6ClF3N4O2
Molecular Weight: 306.63
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(4-Chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(thiophen-2-yl)-4H-1,2,4-triazole

    Compound Description: This compound is a selective COX-2 inhibitor. [] It has been synthesized and its crystal structure determined, revealing stabilization through weak hydrogen and chalcogen bonds, alongside unorthodox F···π and S···C(π) contacts. [] These interactions contribute to its supramolecular self-assembly in its crystalline state. [] The compound exhibits selective inhibitory activity against the human COX-2 enzyme over COX-1. []

4-(4-Chlorophenyl)-3-(furan-2-yl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: The crystal structure of this compound has been determined. [] It is not planar, and its crystal structure is stabilized by various intermolecular interactions, including N—H⋯S, C—H⋯Cl, C—H⋯N, C—H⋯π and π–π interactions. []

4-(4-Chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound is classified as an important, biologically active heterocyclic compound. [] Its crystal structure reveals that the triazole ring is non-planar with respect to the other aromatic rings. [] The crystal structure is stabilized by intermolecular N—H⋯S hydrogen bonds, leading to the formation of centrosymmetric dimers. []

4-(3-Chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole

    Compound Description: The crystal structure of this compound has been determined. [] In the crystal structure, the triazole ring exhibits near planarity. [] Intermolecular C—H⋯O and C—H⋯N hydrogen bonds link the molecules into sheets, and additional weak C—H⋯π interactions contribute to the crystal packing. []

3-(4-Chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole

    Compound Description: This compound exhibits a selective cytotoxic effect against human melanoma cells compared to normal cells. [] It induces cell cycle arrest at the S phase and reduces melanin content in cells, suggesting potential as a candidate drug in melanoma therapy. []

4-(4-Chlorophenyl)-3-phenyl-5-(4-pyridyl)-4H-1,2,4-triazole

    Compound Description: This compound was synthesized via the condensation of isonicotinohydrazide and N-(4-chlorophenyl)benzimidoyl chloride. [] Structural analysis revealed non-planarity between the triazole ring and the attached pyridyl, phenyl, and chlorophenyl rings. []

3-{[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]methyl}-4-m-tolyl-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: Crystallographic analysis of this compound shows near perpendicular orientation of the toluene and triazole rings. [] Intermolecular N—H⋯N hydrogen bonds link the molecules into inversion dimers. [] Additional interactions, such as C—H⋯S and C—H⋯Cl, contribute to the stability of the crystal structure. []

4-Chlorophenyl-N-furfuryl-1,2,4-triazole Methylacetamides

    Compound Description: This series of compounds was designed as potential 15-lipoxygenase (15-LOX) inhibitors. [] Synthesis started from 4-chlorobenzoic acid, ultimately yielding the target compounds. [] Several compounds within this series demonstrated potent 15-LOX inhibitory activities and high cellular viability. []

3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethyleneamino)-4H-1,2,4-triazole derivatives

    Compound Description: This series of compounds was synthesized and assessed for antioxidant and antiradical properties. [] They were prepared by reacting 4-amino-3-(4-chlorophenyl)-5-(pyridine- 4-yl)-4H-1,2,4-triazole with various aldehydes. [] Subsequent reduction with NaBH4 yielded 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4-(arylmethylamino)-4H-1,2,4-triazole derivatives. []

(E)-(4-Chlorophenyl)-N-(3-phenyl-4H-1,2,4-triazol-4-yl)methanimine copper chloride complex

    Compound Description: This complex, synthesized from CuCl2 and a triazole-thione derivative, displays a square planar geometry, as determined by X-ray analysis. [] Intermolecular H-bonds are crucial for its supramolecular structure. [] Theoretical calculations support the experimental findings. []

3‐Benzyl‐4‐(4‐chlorophenyl)‐1H‐1,2,4‐triazole‐5(4H)‐thione

    Compound Description: This compound's crystal structure reveals that the substituted phenyl and benzyl rings are not coplanar with the triazole ring. [] The crystal packing is stabilized by N—H⋯S, C—H⋯Cl, and C—H⋯π interactions. []

2-(5-((3-bromophenyl)thio)-1,3,4-oxadiazole-2-yl)quinazolin-4(3H)-one (8o)

    Compound Description: This compound, containing a quinazolinone scaffold, demonstrated significant antiproliferative activity against A549 cancer cells (IC50 = 3.46 μM). [] It exhibited a better growth inhibitory effect compared to 5-FU on A549, Hela, and MCF-7 cell lines. []

4-amino-5-((4-nitrophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9m)

    Compound Description: This compound, another quinazolinone derivative, exhibited potent antiproliferative activity against both A549 and Hela cancer cell lines (IC50 = 2.96 μM and 3.91 μM, respectively). []

2-(4-amino-5-(o-tolylthio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9b)

    Compound Description: This compound demonstrated promising antiproliferative activity against A549 cancer cells (IC50 = 3.44 μM). []

2-(4-Amino-5-((3,5-difluorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9h)

    Compound Description: This quinazolinone derivative showed potent antiproliferative activity against Hela cancer cells, with an IC50 value of 1.76 μM. []

2-(4-Amino-5-((2-chlorophenyl)thio)-4H-1,2,4-triazol-3-yl)quinazolin-4(3H)-one (9i)

    Compound Description: This compound exhibited significant inhibitory activity against MCF-7 cancer cells, with an IC50 value of 2.72 μM. []

4-(4-Chlorophenyl)-5-(4-nitrophenyl)-3-phenyl-4H-1,2,4-triazole

    Compound Description: This compound was synthesized by condensing 4-nitrobenzohydrazide with N-(4-chlorophenyl)benzimidoyl chloride. [] Its crystal structure reveals two independent molecules in the asymmetric unit, both exhibiting non-planarity between the triazole ring and the attached phenyl rings. []

3-(adamantan-1-yl)-4-(4-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: This compound is a functionalized triazoline-3-thione derivative. [] Structural analysis reveals a near perpendicular orientation between the benzene and the 1,2,4-triazole rings. [] Intermolecular N—H⋯S hydrogen bonding interactions form chains, while weak C—H⋯π interactions link these chains into a two-dimensional structure. []

4-(4-Chlorophenyl)-5-(4-methylphenyl)-3-(2-pyridyl)-4H-1,2,4-triazole

    Compound Description: The crystal structure of this compound shows that the methoxyphenyl, chlorophenyl, and pyridine rings are not coplanar with the triazole ring. [] Weak C—H⋯N hydrogen bonds connect centrosymmetrically related molecules to form dimers. []

(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one

    Compound Description: This compound has been studied for its structure-reactivity relationship. [] Single-crystal X-ray diffraction and Hirshfeld surface analysis were used to understand its solid-state crystal structure and intermolecular interactions. [] Density Functional Theory (DFT) calculations provided insights into its chemical reactivity. []

4-[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-[1,2,4]triazol-3-yl sulfanyl]-phthalonitrile

    Compound Description: This compound served as a precursor for the synthesis of novel metal-free, zinc(II), and lead(II) phthalocyanines. []

(5-(Benzylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl) Methanols

    Compound Description: This class of compounds was identified as potent phytoene desaturase (PDS) inhibitors through a combined approach of virtual screening, structure optimization, and biological evaluation. []

4-(4-Chlorophenyl)-5-(4-methoxyphenyl)-3-(2-pyridyl)-4H-1,2,4-triazole

    Compound Description: The structure of this compound is available in the Cambridge Structural Database. []

4-Amino-3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole

    Compound Description: The X-ray crystal structure and DFT-calculated structure of this compound have been reported. [] It forms a two-dimensional network in its crystal structure due to various hydrogen bonding interactions. []

4-[2-(4-Chlorophenyl)-3-methylbutanamido]-3-p-tolyl-1H-1,2,4-triazole-5(4H)-thione dimethylformamide solvate

    Compound Description: The crystal structure of this compound, determined from single-crystal X-ray diffraction data, reveals hydrogen bonding interactions between the molecules and with the solvent molecules. []

5,5'-Methylenebis(4-phenyl-4H-1,2,4-triazole-3-thiol)

    Compound Description: This compound served as a key intermediate in synthesizing a series of methylenebis-4H-1,2,4-triazole derivatives evaluated for antimicrobial activity. [, ]

5-(4-Chlorophenyl)-3-[5-hydroxy-4-pyrone-2-yl-methymercapto]-4-amino-1,2,4-triazole

    Compound Description: This compound exhibits the most potent tyrosinase inhibitory activity (IC50 = 4.50 ± 0.34 μM) among a series of synthesized kojic acid derivatives containing 1,2,4‐triazole. [] Kinetic studies suggest that it acts as a competitive inhibitor of tyrosinase. []

(E)-4-((2-fluoro-3-(trifluoromethyl)benzylidene)amino)-3-methyl-1H-1,2,4-triazole-5(4H)-thione

    Compound Description: The crystal structure of this compound has been determined and reported. []

1-heptyl-3-(4-methoxybenzyl)-4H-1,2,4-triazole-5-one derivatives

    Compound Description: This series of compounds (A6, A8, A15), alongside their 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole counterparts, were evaluated for their mushroom tyrosinase inhibitory potential. [] Among these, a specific 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative (B9) emerged as the most effective inhibitor. []

4-({(1E)-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}amino)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol (SB-3)

    Compound Description: This compound showed dose-dependent cytotoxicity against the hepatocellular carcinoma cell line, HepG2, with a low IC50 value. [, ] It inhibited HepG2 cell growth by affecting DNA synthesis and inducing apoptosis. [, ]

6-(aryl/heteryl)-3-(5-methyl-1-phenyl-1H-4-pyrazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

    Compound Description: This series of compounds was synthesized and evaluated for antimicrobial activity against various bacterial and fungal strains. [] Several compounds exhibited potent activity comparable to standard antimicrobial agents. []

1-(4-chlorophenyl)-4-{[5-(alkylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-1,4-dihydro-5H-tetrazol-5-ones

    Compound Description: This series of compounds, combining tetrazolinone and 1,2,4-triazole moieties, was synthesized and characterized. [] X-ray crystallography revealed strong intermolecular hydrogen bonds in their crystal structures. [] Compound 6k from this series showed promising insecticidal activity. []

(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione–(E)-1,5-bis(2-chlorobenzylidene)thiocarbonohydrazide–methanol (1/1/1)

    Compound Description: This co-crystal, composed of a triazole derivative, a thiocarbonohydrazide derivative, and methanol, is stabilized by an intricate network of hydrogen bonds. []

4-{5-[(E)-2-{4-(2-chlorophenyl)-5-[5-(methylsulfonyl)pyridin-2-yl]-4H-1,2,4-triazol-3-yl}ethenyl]-1,3,4-oxadiazol-2-yl}benzonitrile (G007-LK)

    Compound Description: This potent and selective tankyrase 1/2 inhibitor was developed through a structure-activity relationship study based on an earlier inhibitor, JW74. [] G007-LK exhibits excellent potency and selectivity for tankyrases, desirable "rule of 5" compliance, metabolic stability, and a favorable pharmacokinetic profile in mice. [] Its X-ray co-crystal structure with the PARP domain of TNKS2 provided insights into its binding mode and selectivity. []

2-(2-Chlorophenyl)-6-(substituted phenyl)-thiazolo[3,2-b][1,2,4]triazoles

    Compound Description: This series of compounds was synthesized and screened for antibacterial, antifungal, and anti-inflammatory activities. [] Some compounds within the series exhibited promising biological profiles. []

ethyl [3-(cyanomethyl)-5-alkyl-4H-1,2,4-triazol-4-yl]carbamates

    Compound Description: These compounds were synthesized as part of a study focused on developing new 1,2,4-triazole derivatives with antimicrobial activity. [] They served as intermediates for synthesizing various other triazole-containing compounds with potential biological activity. []

37. 4-Amino-3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazole * Compound Description: This compound reacts with benzoyl isothiocyanate to yield the corresponding benzoyl thiourea and a bicyclic 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivative. []

      Compound Description: This series of compounds, incorporating a 1,3,4-thiadiazole ring linked to a p-chlorophenyl substituted 1,2,3-triazole, was synthesized and characterized. []

    Synthesis Analysis

    The synthesis of 4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole can be achieved through several methods:

    1. Starting Materials: The synthesis typically begins with the reaction of 4-chlorobenzaldehyde with hydrazine to form the corresponding hydrazone.
    2. Formation of Triazole Ring: The hydrazone is then treated with nitromethyl and trifluoromethyl reagents under acidic or basic conditions, often using solvents like dimethylformamide or ethanol.
    3. Reaction Conditions: Parameters such as temperature (often around room temperature to 60 °C) and reaction time (from several hours to overnight) are crucial for optimal yield.
    4. Purification: The final product is purified using recrystallization or chromatography techniques .
    Molecular Structure Analysis

    The molecular structure of 4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole can be described as follows:

    • Molecular Formula: C10H7ClF3N3O2
    • Molecular Weight: Approximately 273.63 g/mol.
    • Functional Groups:
      • Chlorophenyl Group: Contributes to lipophilicity and potential biological activity.
      • Nitromethyl Group: Known for its electron-withdrawing properties, enhancing reactivity.
      • Trifluoromethyl Group: Imparts unique physical properties and increases metabolic stability.

    The compound exhibits a planar structure due to the aromatic nature of the chlorophenyl group and the triazole ring system, which facilitates π-π stacking interactions in biological systems .

    Chemical Reactions Analysis

    4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole participates in various chemical reactions:

    1. Electrophilic Substitution Reactions: The presence of electron-withdrawing groups allows for electrophilic substitutions on the aromatic ring.
    2. Nucleophilic Addition Reactions: The nitromethyl group can undergo nucleophilic attack under basic conditions.
    3. Reduction Reactions: The nitro group can be reduced to amine derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of palladium catalysts.

    These reactions are significant for modifying the compound's structure to enhance its biological activity or to synthesize analogs .

    Mechanism of Action

    The mechanism of action for 4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole is largely driven by its interaction with biological targets:

    • Inhibition of Enzymatic Activity: The compound may inhibit specific enzymes involved in cellular processes due to its structural similarity to substrate molecules.
    • Antimicrobial Activity: Triazoles are known for their antifungal properties; this compound may disrupt fungal cell wall synthesis or interfere with metabolic pathways.
    • Anticancer Properties: Preliminary studies suggest that derivatives of triazoles exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
    Physical and Chemical Properties Analysis

    The physical and chemical properties of 4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole include:

    • Appearance: Typically appears as a crystalline solid.
    • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water due to hydrophobic groups.
    • Melting Point: Specific melting point data can vary but is generally within the range typical for triazole derivatives.

    These properties influence its application in various fields including pharmaceuticals and agrochemicals .

    Applications

    The applications of 4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole span across multiple domains:

    1. Pharmaceuticals: Investigated for potential use as antifungal agents or anticancer drugs due to their ability to inhibit specific biological pathways.
    2. Agriculture: Potentially used as fungicides owing to their efficacy against fungal pathogens in crops.
    3. Material Science: Explored for incorporation into polymer matrices due to their thermal stability imparted by trifluoromethyl groups.

    Research continues into optimizing these compounds for enhanced efficacy and reduced toxicity .

    Properties

    CAS Number

    338394-01-7

    Product Name

    4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-4H-1,2,4-triazole

    IUPAC Name

    4-(4-chlorophenyl)-3-(nitromethyl)-5-(trifluoromethyl)-1,2,4-triazole

    Molecular Formula

    C10H6ClF3N4O2

    Molecular Weight

    306.63

    InChI

    InChI=1S/C10H6ClF3N4O2/c11-6-1-3-7(4-2-6)18-8(5-17(19)20)15-16-9(18)10(12,13)14/h1-4H,5H2

    InChI Key

    SEDUULYYRVLXMT-UHFFFAOYSA-N

    SMILES

    C1=CC(=CC=C1N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-])Cl

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.